molecular formula C8H20Cl2N2 B567485 Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride CAS No. 1211495-34-9

Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride

Cat. No.: B567485
CAS No.: 1211495-34-9
M. Wt: 215.162
InChI Key: KKIHUFVKZOTRSS-UHFFFAOYSA-N
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Description

Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride typically involves the reductive amination of piperidine derivatives. One common method includes the reaction of piperidine with formaldehyde and dimethylamine under reductive conditions. The reaction is usually catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes and receptors. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-Methylpiperidine
  • N,N-Dimethylpiperidine
  • Piperidine hydrochloride

Uniqueness

Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N,N-dimethyl-1-piperidin-3-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-10(2)7-8-4-3-5-9-6-8;;/h8-9H,3-7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIHUFVKZOTRSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211495-34-9
Record name dimethyl(piperidin-3-ylmethyl)amine dihydrochloride
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